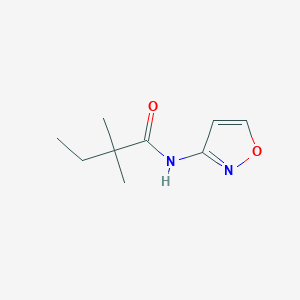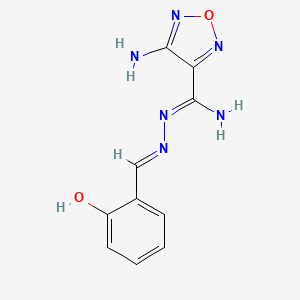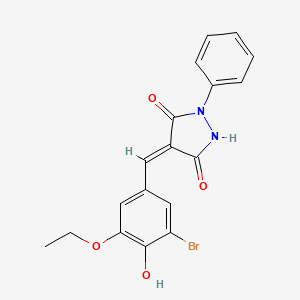![molecular formula C15H21NO2 B6076017 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPTP and is synthesized using a specific method that involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with propanoyl chloride. PPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research in the field of medicine.
Mécanisme D'action
The mechanism of action of PPTP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. PPTP has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, PPTP has been found to modulate specific signaling pathways that are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
PPTP has been found to exhibit various biochemical and physiological effects. Studies have shown that PPTP can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. Additionally, PPTP has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPTP in lab experiments include its high degree of purity, well-defined chemical structure, and known mechanism of action. Additionally, PPTP is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using PPTP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on PPTP. One area of interest is the development of PPTP analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of PPTP and its potential therapeutic applications in various fields of medicine. Finally, research is needed to determine the safety and efficacy of PPTP in clinical trials.
Méthodes De Synthèse
The synthesis of PPTP involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with propanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under anhydrous conditions and yields PPTP as a white crystalline solid with a high degree of purity. The synthesis method of PPTP has been optimized and refined over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
PPTP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is in the treatment of cancer. Studies have shown that PPTP has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, PPTP has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCRJYDLVRERGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)

![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)
